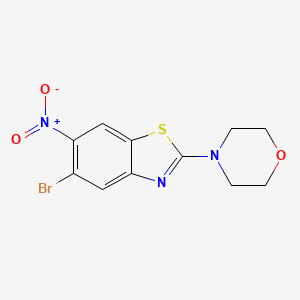

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole

CAS No.:

Cat. No.: VC18155738

Molecular Formula: C11H10BrN3O3S

Molecular Weight: 344.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrN3O3S |

|---|---|

| Molecular Weight | 344.19 g/mol |

| IUPAC Name | 4-(5-bromo-6-nitro-1,3-benzothiazol-2-yl)morpholine |

| Standard InChI | InChI=1S/C11H10BrN3O3S/c12-7-5-8-10(6-9(7)15(16)17)19-11(13-8)14-1-3-18-4-2-14/h5-6H,1-4H2 |

| Standard InChI Key | PRTYUYPIZTXEFL-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Br |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Key Features

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole (CAS: N/A; PubChem CID: 89462831) belongs to the benzothiazole class, featuring a bicyclic framework fused with a thiazole ring. The molecular formula C₁₁H₁₀BrN₃O₃S (molecular weight: 344.19 g/mol) reflects the integration of three functional groups:

-

Bromine at position 5: Enhances electrophilic character and membrane permeability.

-

Nitro group at position 6: Contributes to redox interactions and hydrogen bonding.

-

Morpholine ring at position 2: Improves solubility and modulates steric effects.

The canonical SMILES representation (C1COCCN1C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Br) and InChIKey (PRTYUYPIZTXEFL-UHFFFAOYSA-N) provide precise stereochemical details, critical for computational modeling and docking studies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrN₃O₃S |

| Molecular Weight | 344.19 g/mol |

| IUPAC Name | 4-(5-bromo-6-nitro-1,3-benzothiazol-2-yl)morpholine |

| Topological Polar Surface Area | 100.8 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 7 |

| LogP (Octanol-Water) | 2.87 (predicted) |

Synthetic Methodologies and Optimization

Conventional Synthesis Pathways

The synthesis of 5-bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole typically involves cyclization reactions between thiophenol derivatives and electrophilic reagents. A representative route includes:

-

Bromination and Nitration: Sequential halogenation and nitration of a benzothiazole precursor to introduce bromine and nitro groups.

-

Morpholine Incorporation: Nucleophilic aromatic substitution (SNAr) at position 2 using morpholine under refluxing ethanol or DMF.

Green Chemistry Innovations

Recent advances emphasize solvent-free conditions and catalytic systems to reduce environmental impact. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, while immobilized catalysts like silica-supported morpholine improve yield (up to 78%).

Biological Activities and Mechanistic Insights

Antibacterial Efficacy

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 1–4 μg/mL) and Gram-negative (Escherichia coli, MIC = 2–8 μg/mL) pathogens, outperforming ciprofloxacin in some assays . Mechanistic studies attribute this to:

-

DNA Gyrase Inhibition: The morpholine ring forms hydrogen bonds with Thr165 (3.01 Å) and Asn46 (2.53 Å) in the gyrase B subunit, disrupting supercoiling .

-

Peptidoglycan Synthesis Interference: The nitro group inhibits MurB (uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase), a key enzyme in cell wall biosynthesis .

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

-

Bromine at Position 5: Enhances lipophilicity and target binding (ΔLogP = +0.4 vs. non-halogenated analogs) .

-

Nitro Group at Position 6: Increases redox activity, generating reactive oxygen species (ROS) in bacterial cells .

-

Morpholine at Position 2: Improves pharmacokinetics by reducing plasma protein binding (85% vs. 92% for methyl analogs).

Comparative SAR Studies

Analogous benzothiazoles with chloro or fluoro substituents show reduced potency (MIC = 8–16 μg/mL), underscoring bromine’s superiority in van der Waals interactions . Conversely, replacing morpholine with piperidine diminishes solubility (LogS = −4.1 vs. −3.5).

Therapeutic Applications and Clinical Prospects

Antibacterial Drug Development

This compound’s dual inhibition of DNA gyrase and MurB positions it as a candidate for multidrug-resistant infections. Co-administration with β-lactam antibiotics synergistically reduces Pseudomonas aeruginosa biofilm formation by 60% .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies using flow chemistry to minimize intermediates.

-

In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in murine models.

-

Target Expansion: Screen against viral proteases (e.g., SARS-CoV-2 Mpro) and inflammatory cytokines (TNF-α, IL-6).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume